

Ethyl 6-chloronicotinate structure and IUPAC name

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Compound of Interest		
Compound Name:	Ethyl 6-chloronicotinate	
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An In-depth Technical Guide to Ethyl 6-chloronicotinate

Introduction

Ethyl 6-chloronicotinate is a chlorinated derivative of nicotinic acid that serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique properties make it an essential intermediate in the development of biologically active molecules.[1] In the pharmaceutical industry, it is particularly valuable for its role in synthesizing potential anti-inflammatory and anti-cancer agents.[1] Additionally, it finds applications in the agrochemical sector as an intermediate for producing herbicides and insecticides.[1] This document provides a comprehensive overview of its structure, properties, and a representative synthetic protocol.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is ethyl 6-chloropyridine-3-carboxylate.[2][3]

Synonyms:

- 6-Chloronicotinic acid ethyl ester[1][2][4]
- Ethyl 2-chloro-5-pyridinecarboxylate[5][6]
- 2-Chloro-5-pyridinecarboxylic Acid Ethyl Ester[5][6]



• 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester[2]

Physicochemical Properties

The key physical and chemical properties of **Ethyl 6-chloronicotinate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ CINO ₂	[1][2]
Molecular Weight	185.61 g/mol	[1][2]
CAS Number	49608-01-7	[1][2]
Appearance	Colorless to pale yellow liquid or low melting solid	[1]
Density	1.23 - 1.25 g/mL	[1]
Purity	≥ 99% (GC)	[1]
Monoisotopic Mass	185.0243562 Da	[2]
XLogP3	2.3	[2]

Chemical Structure Visualization

Caption: 2D structure of **Ethyl 6-chloronicotinate**.

Experimental Protocols Synthesis of Ethyl 6-chloronicotinate via Fischer Esterification

This section details a representative experimental protocol for the synthesis of **ethyl 6-chloronicotinate** from 6-chloronicotinic acid, a common precursor.[7][8] This method is based on the principle of Fischer esterification.

5.1. Materials and Reagents



Reagent/Material	Grade
6-Chloronicotinic acid	≥98%
Ethanol (EtOH)	Anhydrous
Sulfuric Acid (H ₂ SO ₄)	Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)	Saturated solution
Ethyl Acetate (EtOAc)	ACS Grade
Brine (NaCl solution)	Saturated
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	ACS Grade

5.2. Reaction Setup and Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloronicotinic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid).
- Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension at room temperature.
- Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
 (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is
 consumed.
- Cooling and Quenching: Upon completion, cool the reaction mixture to room temperature.
- Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Work-up:
 - Dissolve the resulting residue in ethyl acetate.







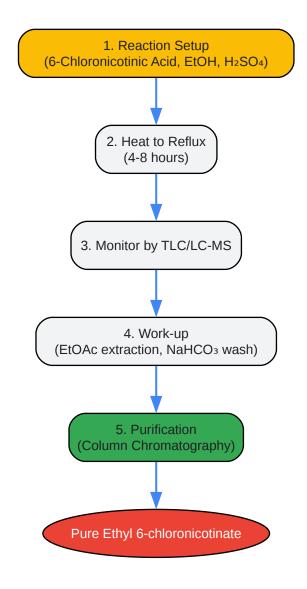
- Carefully transfer the organic solution to a separatory funnel.
- Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate.
 Caution: Carbon dioxide gas will evolve.
- Wash the organic layer sequentially with the saturated NaHCO₃ solution until gas evolution ceases, followed by water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5.3. Purification

Purify the crude product by column chromatography on silica gel, typically using a gradient elution with hexanes and ethyl acetate, to obtain the pure **ethyl 6-chloronicotinate**.[9]

5.4. Workflow Visualization





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Caption: General workflow for the synthesis of **Ethyl 6-chloronicotinate**.

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